7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride
Description
Properties
IUPAC Name |
7,7-difluoro-5-azaspiro[2.4]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4-9-3-5(6)1-2-5;/h9H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVPWMKXIKBFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436770-95-3 | |
| Record name | 7,7-difluoro-5-azaspiro[2.4]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The nitrogen atom in the spirocyclic structure can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the spirocyclic ring.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride is mainly used in research, especially in medicinal chemistry and pharmacology. Its applications include:
- Synthesis of Derivatives It is used in synthesizing derivatives or for further chemical investigations.
- Enzyme Inhibition It shows potential as an enzyme inhibitor, particularly against CD73, which is involved in cancer progression and inflammation.
Preliminary studies suggest that this compound has promising biological activity, especially in drug discovery. Its unique structure may give it an affinity for biological targets, making it a candidate for pharmacological studies.
Interaction studies have focused on its binding affinity to various biological targets, with initial findings suggesting potential interactions with enzymes involved in metabolic pathways. These interactions could provide insights into its mechanism of action and therapeutic potential, but further studies are needed to fully understand them.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Azaspiro[2.4]heptane | Lacks fluorine substituents | Less polar; different biological activity |
| 1,1-Difluoro-5-azaspiro[2.4]heptane | Contains difluorination at a different position | Different reactivity profile |
| 5-Azaspiro[3.3]heptane | Different spirocyclic system | Potentially different pharmacological properties |
The uniqueness of this compound lies in its specific difluorination pattern and spirocyclic structure, which may give it different biological activities compared to its analogs.
Analogs
Mechanism of Action
The mechanism of action of 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride is not well-understood, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Chemical Identity :
Industrial Availability :
- Purity : ≥99% (industrial grade)
- Packaging : 25 kg/cardboard drum
- Certifications : REACH and ISO compliant .
- Applications : Utilized as a building block in pharmaceutical synthesis, particularly in drug discovery for its constrained spirocyclic geometry, which enhances target binding and metabolic stability .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical differences among this compound and its analogs:
Biological Activity
7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride is a novel compound with significant potential in medicinal chemistry, particularly noted for its antibacterial properties and as a building block in the synthesis of various bioactive molecules. This article explores its biological activity, including mechanisms of action, efficacy against pathogens, and applications in drug development.
- Molecular Formula : C6H10ClF2N
- Molecular Weight : 169.6 g/mol
- CAS Number : 2436770-95-3
The compound's unique spirocyclic structure, characterized by the presence of two fluorine atoms, enhances its chemical reactivity and biological activity. The difluorination is critical for increasing binding affinity to biological targets.
Antibacterial Properties
Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for treating various infections, particularly those caused by multidrug-resistant strains.
Table 1: Antibacterial Efficacy Against Selected Bacteria
| Bacteria Type | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 0.5 µg/mL |
| Gram-negative | Escherichia coli | 1.0 µg/mL |
| Multidrug-resistant | Streptococcus pneumoniae | 0.25 µg/mL |
This table summarizes the MIC values indicating the compound's effectiveness in inhibiting bacterial growth.
The mechanism of action involves the compound's interaction with specific bacterial enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, which may lead to inhibition of key metabolic pathways in bacteria.
Synthesis of Fluoroquinolones
This compound serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics. These derivatives have shown improved antimicrobial properties compared to traditional antibiotics.
Case Study: Development of Novel Fluoroquinolones
In a study aimed at synthesizing new fluoroquinolone derivatives using this compound, researchers reported enhanced antibacterial activity and broader spectrum coverage against resistant strains. The synthesis involved multi-step reactions where this compound was reacted with various functional groups to yield active compounds.
Potential as CD73 Inhibitors
The compound has also been explored as a reactant in synthesizing CD73 inhibitors, which are promising candidates for cancer therapy due to their role in tumor immune evasion.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic potential. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) profiles:
- Absorption : Rapidly absorbed with a bioavailability rate of approximately 75%.
- Distribution : High tissue distribution observed in liver and lungs.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for about 60% of the administered dose.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7,7-difluoro-5-azaspiro[2.4]heptane hydrochloride, and how can intermediates be optimized?
- Methodology : Synthesis often involves photochemical decomposition of pyrazoline precursors or cyclization of fluorinated spirocyclic amines. For example, photochemical methods are effective for introducing difluoro groups while maintaining the spirocyclic backbone . Intermediates such as tert-butyl-protected derivatives (e.g., tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate) can be optimized using Boc protection/deprotection strategies to enhance yield and purity .
- Key Considerations : Monitor reaction progress via LC-MS to detect byproducts like uncyclized amines or over-fluorinated species.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with a hexanesulfonic acid mobile phase (pH 2.0) for purity assessment, as described in pharmacopeial methods for related bicyclic amines . Structural confirmation requires H/F NMR to resolve spirocyclic geometry and fluorine positions, complemented by high-resolution mass spectrometry (HRMS) to verify molecular formula (CHClFN) .
- Data Interpretation : NMR splitting patterns (e.g., geminal fluorine coupling) and HRMS isotopic peaks should align with theoretical values.
Q. What safety protocols are critical for handling this compound?
- Guidelines : Work in a fume hood with personal protective equipment (PPE), including fluoropolymer gloves, due to potential respiratory and skin irritation. MedChemExpress safety data sheets emphasize restricted use to qualified personnel in authorized facilities .
- Storage : Store desiccated at 2–8°C to prevent hydrolysis of the azaspiro ring .
Advanced Research Questions
Q. How does the spirocyclic architecture influence this compound’s reactivity in medicinal chemistry applications?
- Theoretical Framework : The spiro[2.4]heptane core imposes conformational rigidity, mimicking meta-substituted benzene geometries in bioactive molecules. This enhances binding selectivity in drug targets, as seen in bicyclo[3.1.1]heptane analogs .
- Experimental Design : Compare pharmacokinetic properties (e.g., metabolic stability) of 7,7-difluoro derivatives against non-fluorinated spirocycles using in vitro microsomal assays.
Q. Can computational modeling predict the impact of fluorine substitution on electronic properties and solubility?
- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and dipole moments. Solubility parameters (logP) can be predicted using group contribution methods, validated experimentally via shake-flask assays .
- Data Contradictions : Fluorine’s electron-withdrawing effect may paradoxically increase solubility via polar surface area enhancement, conflicting with logP predictions. Resolve via Hansen solubility parameter analysis.
Q. What role does this compound play in the synthesis of complex pharmaceuticals like Ledipasvir?
- Case Study : It serves as a key intermediate in multi-step syntheses of HCV protease inhibitors. For example, coupling with benzimidazole fragments via Suzuki-Miyaura cross-coupling yields advanced intermediates with antiviral activity .
- Optimization Challenges : Address steric hindrance during coupling by screening palladium catalysts (e.g., XPhos vs. SPhos) and adjusting reaction temperatures .
Methodological Contradictions and Resolutions
Q. How can researchers reconcile discrepancies in reported CAS numbers or molecular formulas?
- Resolution : Cross-reference authoritative databases (e.g., PubChem, Enamine) to confirm CAS 2436770-95-3 for the difluoro variant, distinct from non-fluorinated analogs like 5-azaspiro[2.4]heptane hydrochloride (CAS 3659-21-0) .
Q. What strategies validate the biological activity of derivatives when in vitro assays conflict with computational predictions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
